molecular formula C21H23N3O5 B4053579 2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

Cat. No.: B4053579
M. Wt: 397.4 g/mol
InChI Key: RQWJZWPYQVGTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-3-(4-morpholinylcarbonyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is 397.16377084 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

Research into the chemistry of substituted quinolinones has led to the synthesis of novel derivatives, showcasing the compound's utility as a precursor for various chemical reactions. For instance, the treatment of 4-hydrazino-1-methyl-2(1H)quinolinone with various reagents afforded new quinolinylpyrazoloquinolinones and quinolinylpyrazolylquinolinones, highlighting its versatility in synthesizing complex molecular structures (Abass, 2000).

Interaction with DNA and Cytotoxicity

Mixed-ligand copper(II) complexes featuring quinolinone derivatives have shown significant interactions with calf thymus DNA and demonstrated a high ability to cleave pUC19 DNA plasmid. These interactions are crucial for understanding the compound's potential in medicinal chemistry, particularly in designing drugs that target genetic material for cancer therapy. The in vitro cytotoxicity study of these complexes found significant activity against human osteosarcoma and breast adenocarcinoma cell lines, indicating potential applications in cancer treatment (Buchtík et al., 2011).

Corrosion Inhibition

Novel quinazolinone derivatives, related to the quinolinone structure, have been explored as corrosion inhibitors for mild steel in acidic media. These studies have found that such compounds are effective in protecting metallic surfaces from corrosion, opening pathways for their use in industrial applications to enhance the longevity of metal components (Errahmany et al., 2020).

Novel Transformations and Syntheses

Innovative chemical reactions involving 4-aminoquinolines have been discovered, leading to the formation of tricyclic structures and versatile one-step syntheses of N-(quinolin-4-yl)carbamates. These findings are pivotal for the development of new synthetic routes in pharmaceuticals and organic chemistry, demonstrating the compound's role in facilitating novel chemical transformations (Kotadiya et al., 2014).

Properties

IUPAC Name

2-methyl-3-(morpholine-4-carbonyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-13-18(21(26)23-8-10-29-11-9-23)19(14-4-2-5-15(12-14)24(27)28)20-16(22-13)6-3-7-17(20)25/h2,4-5,12,19,22H,3,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWJZWPYQVGTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
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2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
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2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
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2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 5
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2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 6
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2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(3-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.